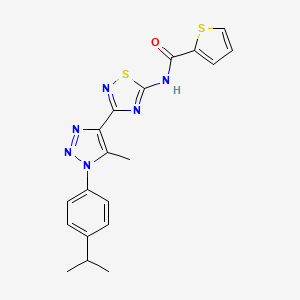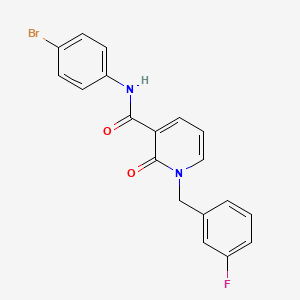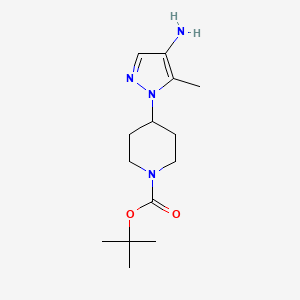![molecular formula C23H27N3O2 B2980420 1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034529-19-4](/img/structure/B2980420.png)
1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including an azetidine ring and a piperidine ring . It’s likely that this compound could have interesting chemical properties due to its complex structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, azetidine and piperidine rings are common in many pharmaceutical compounds and there are well-established methods for their synthesis . For example, azetidines can be synthesized from β-amino acids or ketenes and imines .Molecular Structure Analysis
The compound contains an azetidine ring, which is a four-membered nitrogen-containing ring, and a piperidine ring, which is a six-membered nitrogen-containing ring . The presence of these rings could have a significant impact on the compound’s chemical properties and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing azetidine and piperidine rings can undergo a variety of reactions. For example, the nitrogen in these rings can act as a nucleophile, allowing it to participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence of polar functional groups, the overall size and shape of the molecule, and the presence of aromatic rings .Scientific Research Applications
Synthesis and Biological Evaluation
A study conducted by Thomas, A. B., Nanda, R., Kothapalli, L., & Hamane, S. C. (2016) described the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazide, showing potential antidepressant and nootropic activities. This research highlights the significance of azetidinone skeletons in developing CNS active agents (Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
Chandrashekaraiah, M., Lingappa, M., Gowda, V. D. C., & Bhadregowda, D. G. (2014) synthesized pyrimidine-azetidinone analogues and tested them for antimicrobial and antitubercular activities, providing a basis for designing active compounds against bacterial infections (Chandrashekaraiah et al., 2014).
Anti-HIV-1 Activity
Imamura, S., Ichikawa, T., Nishikawa, Y., Kanzaki, N., Takashima, K., Niwa, S., Iizawa, Y., Baba, M., & Sugihara, Y. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist, TAK-220, with potent anti-HIV-1 activity, demonstrating the therapeutic potential of piperidine derivatives in treating viral infections (Imamura et al., 2006).
Advanced Building Blocks for Drug Discovery
Feskov, I. O., Chernykh, A. V., Kuchkovska, Y. O., Daniliuc, C., Kondratov, I., & Grygorenko, O. (2019) developed "stretched" analogues of piperidine, demonstrating their utility as advanced building blocks in lead optimization programs for drug discovery (Feskov et al., 2019).
Anti-angiogenic and DNA Cleavage Activities
Kambappa, V., Chandrashekara, G. K., Rekha, N. D., Shivaramu, P., & Palle, K. (2017) synthesized novel piperidine-4-carboxamide derivatives, showing significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
properties
IUPAC Name |
1-[1-[2-(4-phenylphenyl)acetyl]azetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c24-23(28)20-10-12-25(13-11-20)21-15-26(16-21)22(27)14-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,20-21H,10-16H2,(H2,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZPLYZZJQNHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2980338.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone](/img/structure/B2980340.png)

![3-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/no-structure.png)
![N-[2-[(5-Ethyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2980343.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2980345.png)




![Methyl 8-chloro-2-oxo-4-[(2-thienylmethyl)amino]-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2980354.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid](/img/structure/B2980357.png)
![7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2980360.png)